molecular formula C29H28NO6- B12363210 L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 5-(1-methyl-1-phenylethyl) ester

L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 5-(1-methyl-1-phenylethyl) ester

Cat. No.: B12363210
M. Wt: 486.5 g/mol
InChI Key: NPNRKQDJIWMHNG-VWLOTQADSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Glu(O-2-PhiPr)-OH typically involves the protection of the amino group of glutamic acid with an Fmoc group, followed by the esterification of the carboxyl group with 2-phenylisopropyl alcohol. The reaction conditions often include the use of dichloromethane (DCM) as a solvent and trifluoroacetic acid (TFA) for deprotection .

Industrial Production Methods

Industrial production of Fmoc-Glu(O-2-PhiPr)-OH follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and enantiomeric excess. The compound is typically stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Glu(O-2-PhiPr)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Ester Hydrolysis: TFA in DCM.

Major Products Formed

Scientific Research Applications

Fmoc-Glu(O-2-PhiPr)-OH is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Mechanism of Action

The mechanism of action of Fmoc-Glu(O-2-PhiPr)-OH involves the selective removal of protecting groups during peptide synthesis. The Fmoc group is removed by piperidine, exposing the amino group for further reactions. The 2-phenylisopropyl ester group is cleaved by TFA, releasing the carboxyl group. These deprotection steps are crucial for the stepwise assembly of peptides on a solid support .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Glu(O-2-PhiPr)-OH is unique due to its 2-phenylisopropyl ester group, which provides selective deprotection conditions that are compatible with standard t-butyl-based side-chain protecting groups. This selectivity makes it an excellent tool for the synthesis of head-to-tail cyclic peptides .

Properties

Molecular Formula

C29H28NO6-

Molecular Weight

486.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(2-phenylpropan-2-yloxy)pentanoate

InChI

InChI=1S/C29H29NO6/c1-29(2,19-10-4-3-5-11-19)36-26(31)17-16-25(27(32)33)30-28(34)35-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,24-25H,16-18H2,1-2H3,(H,30,34)(H,32,33)/p-1/t25-/m0/s1

InChI Key

NPNRKQDJIWMHNG-VWLOTQADSA-M

Isomeric SMILES

CC(C)(C1=CC=CC=C1)OC(=O)CC[C@@H](C(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)(C1=CC=CC=C1)OC(=O)CCC(C(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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